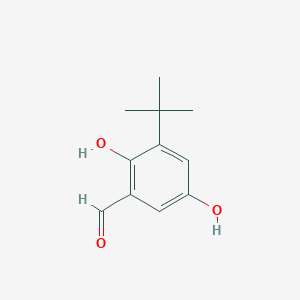![molecular formula C20H24S2Sn2 B8250640 trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
Vue d'ensemble
Description
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene is an organic compound with the molecular formula C20H24S2Sn2. It is a derivative of naphtho[1,2-b:5,6-b’]dithiophene, which is known for its symmetrical planar structure and high charge mobility. This compound is primarily used in the development of semiconductors and organic electronic devices due to its unique electronic properties .
Méthodes De Préparation
The synthesis of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene typically involves the stannylation of naphtho[1,2-b:5,6-b’]dithiophene. One common method includes the reaction of naphtho[1,2-b:5,6-b’]dithiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete stannylation .
Analyse Des Réactions Chimiques
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through reactions with appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form larger conjugated systems.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to its high charge mobility and stability.
Photovoltaic Applications: The compound is used in the development of donor-acceptor conjugated polymers for photovoltaic applications.
Semiconductor Research: It is utilized in the synthesis of semiconductors with high current on/off ratios.
Mécanisme D'action
The mechanism by which 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound’s planar structure allows for efficient charge transport, making it an excellent material for use in electronic devices. The trimethylstannyl groups enhance its solubility and processability, facilitating its incorporation into various applications .
Comparaison Avec Des Composés Similaires
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene can be compared to other similar compounds, such as:
Naphtho[1,2-b5,6-b’]dithiophene (NDT): While NDT itself is used in semiconductors, the addition of trimethylstannyl groups in 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene enhances its solubility and processability.
2,7-Bis(trimethylstannyl)naphtho[2,1-b6,5-b’]dithiophene: This compound is another derivative with similar applications in organic electronics and photovoltaics.
These comparisons highlight the unique properties of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene, particularly its enhanced solubility and processability due to the trimethylstannyl groups.
Propriétés
IUPAC Name |
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBDGJRKILTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)










